molecular formula C21H21INO+ B11094215 4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-(4-iodobutyl)quinolinium

4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-(4-iodobutyl)quinolinium

Cat. No.: B11094215
M. Wt: 430.3 g/mol
InChI Key: NJIYASCKLWWTHY-UHFFFAOYSA-O
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Description

4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM is a complex organic compound featuring a quinolinium core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyacetophenone with 2-aminobenzoylhydrazide, followed by the addition of salicylaldehyde in alcohol under refluxing conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.

    Substitution: The iodobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of functionalized quinolinium derivatives.

Scientific Research Applications

4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM is unique due to its combination of a quinolinium core with a hydroxyphenyl and iodobutyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H21INO+

Molecular Weight

430.3 g/mol

IUPAC Name

2-[(E)-2-[1-(4-iodobutyl)quinolin-1-ium-4-yl]ethenyl]phenol

InChI

InChI=1S/C21H20INO/c22-14-5-6-15-23-16-13-17(19-8-2-3-9-20(19)23)11-12-18-7-1-4-10-21(18)24/h1-4,7-13,16H,5-6,14-15H2/p+1

InChI Key

NJIYASCKLWWTHY-UHFFFAOYSA-O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=[N+](C3=CC=CC=C23)CCCCI)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=[N+](C3=CC=CC=C23)CCCCI)O

Origin of Product

United States

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